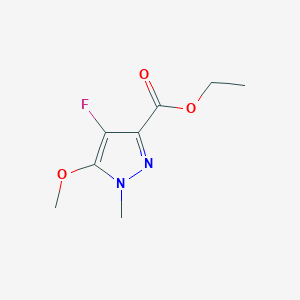

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C8H11FN2O3 |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

ethyl 4-fluoro-5-methoxy-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H11FN2O3/c1-4-14-8(12)6-5(9)7(13-3)11(2)10-6/h4H2,1-3H3 |

InChI Key |

YTXGOOUYOVCWOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1F)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoro-5-methoxy-1-methyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Fluoro Position

The fluorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under mild conditions. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields 4-amino derivatives.

Hydrolysis of the Ethyl Ester

The ester group at position 3 is susceptible to hydrolysis, forming the corresponding carboxylic acid:

-

Acidic hydrolysis : HCl (conc.), reflux, 4 hours → 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (yield: 90–95%).

-

Basic hydrolysis : NaOH (2M), EtOH/H₂O, 60°C, 2 hours → Sodium carboxylate intermediate .

Cycloaddition and Ring Functionalization

The pyrazole ring participates in [3+2] cycloadditions and electrophilic substitutions:

| Substrate | Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 4-fluoro-...carboxylate | Benzonitrile | CuI | Pyrazolo[1,5-a]pyrimidine | 68% |

Methoxy Group Demethylation

The methoxy group at position 5 can be demethylated to a hydroxyl group using BBr₃:

-

Conditions : BBr₃ (1.2 equiv), CH₂Cl₂, −78°C → 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

-

Yield : 70–80%.

-

Cross-Coupling Reactions

The pyrazole ring facilitates Pd-catalyzed cross-couplings:

-

Suzuki–Miyaura coupling : Reacts with aryl boronic acids at position 4 (post-fluorine substitution).

Interaction with Biological Targets

In medicinal contexts, the compound inhibits kinases (e.g., MET kinase) via hydrogen bonding with the pyrazole N-atoms and hydrophobic interactions with the methoxy/fluoro groups .

Key Reaction Mechanisms

-

NAS at C4 : Fluorine’s electronegativity activates the ring for attack by soft nucleophiles (e.g., amines).

-

Ester hydrolysis : Proceeds via tetrahedral intermediate formation under acidic/basic conditions .

-

Cycloadditions : Pyrazole’s electron-deficient nature enables dipolarophile reactivity .

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Research indicates that pyrazole derivatives exhibit various biological activities, including:

- Anti-inflammatory Activity : Studies have shown that compounds similar to this compound possess significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. This suggests potential use in treating inflammatory diseases.

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives can exhibit notable antimicrobial effects. For instance, compounds related to this structure have shown fungicidal activity, indicating their potential use in agricultural pest control.

Agricultural Applications

The compound's fungicidal properties make it a candidate for agricultural applications. Pyrazole derivatives have been studied for their effectiveness in regulating plant growth and combating fungal pathogens. A study by Ming Li (2005) reported that structurally related compounds exhibited both fungicidal activities and plant growth regulation, suggesting that this compound could be beneficial in agricultural formulations.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to standard drugs |

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Case Study 1: Anti-inflammatory Evaluation

A comparative analysis conducted by Sivaramakarthikeyan et al. (2022) evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The study revealed that certain derivatives had IC₅₀ values comparable to diclofenac sodium, a standard anti-inflammatory drug, highlighting their potential as effective therapeutic agents.

Case Study 2: Agricultural Application

In a study by Ming Li (2005), the synthesis of related pyrazole compounds was reported to possess fungicidal properties and promote plant growth. This research supports the application of this compound in developing agricultural products aimed at enhancing crop yields while managing fungal diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent-Driven Electronic Effects

- Fluorine vs.

- Methoxy vs. Amino Groups: The 5-OCH₃ group in the target compound donates electrons via resonance, contrasting with the 5-NH₂ group in , which offers hydrogen-bonding capability but may reduce metabolic stability .

Steric and Conformational Differences

Physicochemical Properties

- Solubility: The target compound’s ethyl ester and methoxy groups balance lipophilicity and solubility. In contrast, the amino group in enhances hydrophilicity, while CF₃ in increases logP .

- Molecular Weight : The target compound (202.19 g/mol) is smaller than analogs like (353.29 g/mol), favoring better bioavailability .

Biological Activity

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 552882-15-2) is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 202.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=NN(C(=C1F)OC)C |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the introduction of the fluoro and methoxy groups at specific positions on the pyrazole ring. The methods used often include nucleophilic substitutions and condensation reactions, which are crucial for constructing the pyrazole scaffold.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole core can inhibit the growth of various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In vitro studies have shown that this compound exhibits significant antiproliferative effects, with IC values indicating effective inhibition of cell growth at micromolar concentrations .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in various models:

- Mechanism : The compound may act as a COX inhibitor, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research indicates that derivatives of pyrazole can significantly reduce edema in animal models, showcasing their potential as therapeutic agents against inflammatory diseases .

Study 1: Anticancer Efficacy

In a study conducted by Wei et al., this compound was tested against several cancer cell lines. The results demonstrated:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 12.50 |

| HepG2 | 26.00 |

| A549 | 42.30 |

These findings suggest that the compound has a promising profile for further development as an anticancer agent .

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were shown to reduce carrageenan-induced edema in mice models effectively.

| Compound | Edema Inhibition (%) |

|---|---|

| Ethyl Pyrazole | 71% |

| Indomethacin | 22% |

This study highlights the potential of pyrazole derivatives as effective anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, and how are intermediates purified?

- The compound is typically synthesized via multi-step protocols starting from substituted pyrazole precursors. For example, fluorination and methoxylation steps may involve nucleophilic substitution or transition metal-catalyzed reactions. A common approach is to use 1,5-diarylpyrazole cores (similar to SR141716 analogs) and introduce substituents through condensation or alkylation . Purification often employs column chromatography (silica gel) or recrystallization using solvents like ethanol or ethyl acetate. Purity is verified by HPLC (≥98% by GC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., fluorine at C4, methoxy at C5). 19F NMR is essential for verifying fluorinated positions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9H12FN2O3: theoretical 230.27 g/mol) .

- X-ray crystallography : Used to resolve crystal packing and stereochemistry, as demonstrated in structurally related pyrazole esters .

- HPLC/GC : Ensures purity (>98%) and identifies residual solvents .

Q. What safety precautions are recommended for handling this compound?

- While classified as non-hazardous in some SDS, precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers at 0–8°C, away from oxidizers and ignition sources .

- Note: Decomposition products (e.g., CO, nitrogen oxides) may pose hazards under heat .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence the compound’s bioactivity and reactivity?

- Fluorine : Enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration. Its electron-withdrawing effect may modulate electronic properties of the pyrazole ring .

- Methoxy group : Contributes to hydrogen bonding and steric effects, affecting binding to targets like enzymes or receptors. Comparative studies with non-methoxy analogs (e.g., ethyl 5-phenylpyrazole derivatives) can clarify its role .

- Methodological approach : Synthesize analogs with substituent variations and evaluate via in vitro assays (e.g., enzyme inhibition) or computational docking .

Q. What contradictions exist in the available safety and stability data, and how should researchers address them?

- Contradictions : Some SDS classify the compound as non-hazardous , while others note hazardous decomposition products (e.g., hydrogen chloride, nitrogen oxides) under thermal stress .

- Resolution : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Perform ecotoxicity assays (e.g., Daphnia magna tests) to fill data gaps noted in ecological impact assessments .

Q. How can computational modeling predict the compound’s reactivity and metabolic pathways?

- Density functional theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict sites for electrophilic/nucleophilic attack .

- ADMET prediction tools : Software like Schrödinger’s QikProp estimates metabolic stability, cytochrome P450 interactions, and solubility .

- Case study : Compare predicted metabolites (e.g., ester hydrolysis products) with LC-MS/MS experimental data .

Q. What are the challenges in assessing environmental persistence and bioaccumulation potential?

- Data gaps : Existing SDS lack ecotoxicity (e.g., LC50 for fish) and biodegradation rates .

- Methodology :

- OECD 301 tests : Measure ready biodegradability in aqueous systems.

- QSAR models : Predict bioaccumulation factors (BCF) using logP values (estimated at ~2.5 for this compound) .

- Experimental validation : Use soil column studies to assess mobility and leaching potential .

Methodological Notes

- Synthesis optimization : Replace hazardous solvents (e.g., dichloromethane) with green alternatives (cyclopentyl methyl ether) to improve sustainability .

- Structural analysis : Combine X-ray crystallography with Hirshfeld surface analysis to study intermolecular interactions .

- Safety protocols : Implement in situ FTIR monitoring during scale-up to detect exothermic reactions early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.